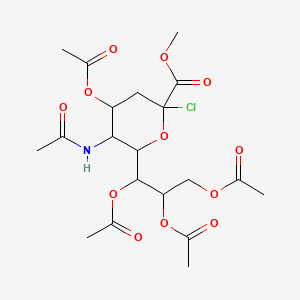

2-Chloro-4,7,8,9-tetra-O-acetyl-N-acetylneuraminic acid methyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’acide N-acétylneuraminique méthyl ester 2-chloro-4,7,8,9-tétra-O-acétyl est un dérivé de l’acide neuraminique, un type d’acide sialique. Les acides sialiques sont une famille de sucres à neuf carbones qui jouent des rôles cruciaux dans les processus biologiques, notamment l’interaction cellule-cellule, l’infection microbienne et la réponse immunitaire. Ce composé est particulièrement important en raison de ses modifications acétylées et chlorées, qui améliorent sa stabilité et sa réactivité dans diverses applications chimiques et biologiques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l’acide N-acétylneuraminique méthyl ester 2-chloro-4,7,8,9-tétra-O-acétyl implique généralement l’acétylation de dérivés de l’acide neuraminique. Le processus commence par la protection des groupes hydroxyle à l’aide de groupes acétyle. L’étape de chloration est ensuite effectuée à l’aide de réactifs comme le chlorure de thionyle ou le pentachlorure de phosphore dans des conditions contrôlées pour introduire l’atome de chlore à la position souhaitée. Le produit final est obtenu par méthylation, souvent à l’aide d’iodure de méthyle en présence d’une base telle que le carbonate de potassium.

Méthodes de production industrielle

La production industrielle de ce composé suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l’utilisation de réactifs et de solvants de qualité industrielle, avec un contrôle strict des conditions de réaction pour garantir un rendement et une pureté élevés. La production est généralement effectuée dans des réacteurs discontinus, avec une surveillance continue de la température, de la pression et du pH pour optimiser l’efficacité de la réaction.

Analyse Des Réactions Chimiques

Types de réactions

L’acide N-acétylneuraminique méthyl ester 2-chloro-4,7,8,9-tétra-O-acétyl subit diverses réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé à l’aide d’oxydants comme le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation d’acides carboxyliques ou de cétones.

Réduction : Des réactions de réduction peuvent être effectuées à l’aide d’agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium, entraînant la formation d’alcools.

Substitution : L’atome de chlore dans le composé peut être substitué par d’autres nucléophiles, tels que des amines ou des thiols, dans des conditions appropriées.

Réactifs et conditions courants

Oxydation : Permanganate de potassium en milieu acide ou neutre.

Réduction : Hydrure de lithium et d’aluminium dans l’éther anhydre.

Substitution : Nucléophiles comme les amines en présence d’une base telle que la triéthylamine.

Principaux produits formés

Oxydation : Acides carboxyliques ou cétones.

Réduction : Alcools.

Substitution : Dérivés aminés ou thiols.

Applications de la recherche scientifique

L’acide N-acétylneuraminique méthyl ester 2-chloro-4,7,8,9-tétra-O-acétyl a un large éventail d’applications dans la recherche scientifique :

Chimie : Utilisé comme intermédiaire dans la synthèse de glucides complexes et de glycoprotéines.

Biologie : Joue un rôle dans l’étude des interactions de surface cellulaire et de la pathogenèse microbienne.

Médecine : Investigé pour son potentiel en développement de médicaments, en particulier dans les thérapies antivirales et anticancéreuses.

Industrie : Utilisé dans la production de réactifs de diagnostic et de tests biochimiques.

Applications De Recherche Scientifique

2-Chloro-4,7,8,9-tetra-O-acetyl-N-acetylneuraminic acid methyl ester has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex carbohydrates and glycoproteins.

Biology: Plays a role in studying cell surface interactions and microbial pathogenesis.

Medicine: Investigated for its potential in drug development, particularly in antiviral and anticancer therapies.

Industry: Utilized in the production of diagnostic reagents and biochemical assays.

Mécanisme D'action

Le mécanisme d’action de l’acide N-acétylneuraminique méthyl ester 2-chloro-4,7,8,9-tétra-O-acétyl implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs sur les surfaces cellulaires. Les modifications acétyl et chlore améliorent son affinité de liaison et sa spécificité, lui permettant de moduler efficacement les voies biologiques. Le composé peut inhiber ou activer les enzymes impliquées dans les processus de glycosylation, influençant ainsi les fonctions cellulaires et les voies de signalisation.

Comparaison Avec Des Composés Similaires

Composés similaires

- N-Acétyl-2-chloro-2-désoxyneuraminique acide méthyl ester 4,7,8,9-tétraacétate

- Acide N-acétylneuraminique méthyl ester 2,4,7,8,9-penta-O-acétyl

Unicité

L’acide N-acétylneuraminique méthyl ester 2-chloro-4,7,8,9-tétra-O-acétyl est unique en raison de son motif spécifique de chloration et d’acétylation, qui offre une stabilité et une réactivité accrues par rapport à d’autres dérivés de l’acide neuraminique. Cela le rend particulièrement précieux dans les applications nécessitant une spécificité et une efficacité élevées.

Propriétés

Formule moléculaire |

C20H28ClNO12 |

|---|---|

Poids moléculaire |

509.9 g/mol |

Nom IUPAC |

methyl 5-acetamido-4-acetyloxy-2-chloro-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate |

InChI |

InChI=1S/C20H28ClNO12/c1-9(23)22-16-14(31-11(3)25)7-20(21,19(28)29-6)34-18(16)17(33-13(5)27)15(32-12(4)26)8-30-10(2)24/h14-18H,7-8H2,1-6H3,(H,22,23) |

Clé InChI |

QGJGGAMXXWIKJR-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)Cl)OC(=O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-methyl-2H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B12516122.png)

![3-[(Tert-butoxycarbonyl)amino]-4-(pyridin-3-yl)butanoic acid](/img/structure/B12516143.png)

![Pyrimidine, 5-(diethoxymethyl)-2-[(trimethylsilyl)ethynyl]-](/img/structure/B12516167.png)